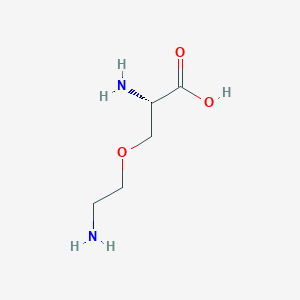

O-(2-Aminoethyl)-L-serine

描述

Oxalysine, also known as O-(2-Aminoethyl)-L-serine, is a unique amino acid derivative. It is characterized by the presence of an aminoethyl group attached to the serine molecule.

准备方法

合成路线和反应条件: 草酰赖氨酸可以通过涉及特定氧化酶的酶促反应合成。一种常用的方法是使用假单胞菌属N-甲基-L-氨基酸脱氢酶和绿僵菌L-赖氨酸氧化酶,在Tris缓冲液、黄素腺嘌呤二核苷酸和过氧化氢酶存在下进行。 反应通常在30°C、pH 8.2的条件下进行72小时 .

工业生产方法: 草酰赖氨酸的工业生产通常涉及微生物发酵过程。 玫瑰红链霉菌,一种土壤细菌,已被确定为大规模生产草酰赖氨酸的潜在来源 .

化学反应分析

反应类型: 草酰赖氨酸会经历各种化学反应,包括氧化、还原和取代。

常见试剂和条件:

氧化: 在过氧化氢酶存在下,草酰赖氨酸被氧化生成乙醇胺、N-草酰乙醇胺和3-吗啉酮.

还原: 特定的还原剂可以将草酰赖氨酸转化为相应的氨基醇。

取代: 草酰赖氨酸可以参与取代反应,其中氨基乙基基团被其他官能团取代。

主要生成产物: 草酰赖氨酸氧化生成的主要产物包括乙醇胺、N-草酰乙醇胺和3-吗啉酮 .

科学研究应用

Chemical Research Applications

O-(2-Aminoethyl)-L-serine serves as a significant compound in chemical research. It is primarily used to study amino acid derivatives and their properties. The compound's unique structure allows it to participate in various biochemical pathways, making it a valuable tool for understanding amino acid functionalities and interactions.

Preparation Methods

-

Synthetic Routes : The synthesis of this compound typically involves converting L-serine into its 2-aminoethyl ether derivative. Key steps include:

- Protection of the amino group.

- Etherification of the hydroxy group.

- Deprotection to yield the final product.

- Industrial Production : Large-scale synthesis methods mirror laboratory techniques but are optimized for yield and purity.

Biological Research Applications

In biological contexts, this compound is utilized to investigate metabolic pathways and the roles of amino acid derivatives in cellular processes. Its potential therapeutic applications are notable:

- Neuroprotection : The compound activates glycine receptors and upregulates PPAR-γ, leading to neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects. Research indicates that it can mitigate neurotoxicity and promote the repair of damaged neural tissues .

- Protein Clearance : this compound induces autophagic-lysosomal enzyme activity, aiding in the clearance of misfolded proteins, which is crucial for maintaining cellular health.

- Microglial Polarization : It regulates microglial polarization, which is essential for reducing inflammation and repairing white matter damage .

Medical Applications

This compound has shown promise in various medical applications:

- Antineoplastic Agent : The compound exhibits antimetabolic antibiotic properties, making it a candidate for cancer treatment by inhibiting tumor growth .

- Neurological Disorders : Clinical trials have highlighted its efficacy in treating conditions such as GRINpathies, where it improves glutamate receptor function and reduces symptoms like hyperactivity and seizures .

Case Study: GRINpathies

A phase 2A clinical trial involving 24 patients demonstrated that oral supplementation of L-serine significantly improved neurological symptoms associated with GRINpathies. The results indicated enhanced cognitive function and reduced seizure frequency, particularly in patients with milder manifestations of the condition .

作用机制

草酰赖氨酸主要通过与特定酶和蛋白质相互作用来发挥作用。 例如,它作为L-氨基酸氧化酶的底物,导致活性氧物质的产生和随后的细胞效应 . 此外,含有草酰赖氨酸的肽可以通过干扰肽转运机制来抑制某些微生物的生长 .

相似化合物:

赖氨酸: 草酰赖氨酸和赖氨酸都是氨基酸,但草酰赖氨酸有一个额外的氨基乙基基团。

丝氨酸: 草酰赖氨酸在结构上与丝氨酸相似,羟基被氨基乙基基团取代。

阿司匹罗氯: 该化合物与草酰赖氨酸一样,表现出抗真菌特性,但其作用机制不同.

独特性: 草酰赖氨酸的独特结构,以氨基乙基基团为特征,使其能够参与其他氨基酸无法进行的特定生化反应。 这使其成为酶促研究中宝贵的工具,也是潜在的治疗剂 .

相似化合物的比较

Lysine: Both oxalysine and lysine are amino acids, but oxalysine has an additional aminoethyl group.

Serine: Oxalysine is structurally similar to serine, with the hydroxyl group replaced by an aminoethyl group.

Aspirochlorine: This compound, like oxalysine, exhibits antifungal properties but acts through different mechanisms.

Uniqueness: Oxalysine’s unique structure, characterized by the aminoethyl group, allows it to participate in specific biochemical reactions that are not possible with other amino acids. This makes it a valuable tool in enzymatic studies and a potential therapeutic agent .

生物活性

O-(2-Aminoethyl)-L-serine, also known as L-serine, is a non-essential amino acid that plays a crucial role in various biological processes. This article delves into its biological activity, including its metabolic pathways, mechanisms of action, and potential therapeutic applications.

L-serine is synthesized in the body primarily from the glycolytic intermediate 3-phosphoglycerate (3PG) through a series of reactions catalyzed by three enzymes:

- 3-Phosphoglycerate Dehydrogenase (PHGDH) - Converts 3PG to 3-phosphohydroxypyruvate.

- Phosphoserine Aminotransferase (PSAT) - Converts 3-phosphohydroxypyruvate to phosphoserine.

- Phosphoserine Phosphatase (PSP) - Converts phosphoserine to L-serine.

This pathway is particularly significant in the central nervous system, where L-serine is essential for neuronal function and is involved in the synthesis of other amino acids and neurotransmitters .

Biological Functions

Neurotransmission : L-serine acts as a precursor for D-serine, which is a co-agonist at NMDA receptors, playing a vital role in synaptic plasticity and memory formation. The balance between L-serine and D-serine levels is critical for normal cognitive function .

Cellular Stress Responses : Research indicates that L-serine can modulate cellular responses to stress. In Saccharomyces cerevisiae, L-serine addition significantly altered gene expression related to amino acid synthesis and stress responses, suggesting its role as a nutrient source that influences cellular metabolism under varying conditions .

Therapeutic Implications

Recent studies have highlighted the potential of L-serine in treating neurological disorders. For instance, L-serine supplementation has been investigated for its effects on conditions such as amyotrophic lateral sclerosis (ALS) and schizophrenia. In ALS models, L-serine has shown promise in improving motor function and reducing neurodegeneration .

Case Studies

- Amyotrophic Lateral Sclerosis (ALS) : A clinical trial demonstrated that patients receiving L-serine showed slower disease progression compared to those on placebo, suggesting neuroprotective effects .

- Schizophrenia : In a randomized controlled trial, patients treated with L-serine experienced improvements in symptoms related to cognitive dysfunction, indicating its potential as an adjunct therapy .

Data Tables

属性

IUPAC Name |

(2S)-2-amino-3-(2-aminoethoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTGLTLBIVDQKE-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(COC[C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00912533 | |

| Record name | O-(2-Aminoethyl)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15219-97-3, 997-44-4 | |

| Record name | O-(2-Aminoethyl)-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15219-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxalysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanine, 3-(2-aminoethoxy)-, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015219973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-(2-Aminoethyl)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。